1-(2,2-Dimethylcyclohexyl)ethanone

Description

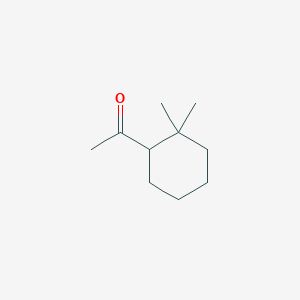

1-(2,2-Dimethylcyclohexyl)ethanone is an alicyclic ketone characterized by a cyclohexane ring substituted with two methyl groups at the 2,2-positions and an acetyl group. Cyclohexyl ketones are widely used in fragrance synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity. The 2,2-dimethyl substitution likely introduces steric hindrance, influencing conformational flexibility and intermolecular interactions compared to other isomers .

Properties

CAS No. |

17983-26-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(2,2-dimethylcyclohexyl)ethanone |

InChI |

InChI=1S/C10H18O/c1-8(11)9-6-4-5-7-10(9,2)3/h9H,4-7H2,1-3H3 |

InChI Key |

VXHOFFZAGUMFCK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCCCC1(C)C |

Canonical SMILES |

CC(=O)C1CCCCC1(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Ketone Derivatives

1-(3,3-Dimethylcyclohexyl)ethanone (CAS 25304-14-7)

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- Key Properties: Used in perfumery as a precursor for acetal derivatives (e.g., 2-(3,3-dimethylcyclohexyl)-2,4-dimethyl-1,3-dioxolane), which act as fragrance intermediates . The 3,3-dimethyl substitution reduces ring strain compared to 2,2-dimethyl isomers, enhancing thermal stability .

1-Cyclohexylethanone (CAS 823-76-7)

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- Predicted boiling point: ~170–180°C (estimated from cyclohexane derivatives) . Applications include organic synthesis intermediates and solvent formulations.

1-(2-Hydroxy-4-methylcyclohexyl)ethanone (CAS 917750-72-2)

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- Key Properties: Hydroxyl group introduces polarity, increasing water solubility compared to non-hydroxylated analogs. Potential use in antifungal or bioactive compounds, as seen in structurally related ethanone derivatives .

Aromatic Ethanone Derivatives

1-(2-Hydroxy-4-methoxyphenyl)ethanone (CAS 552-41-0)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Key Properties :

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6)

- Molecular Formula : C₉H₆BrF₃O

- Molecular Weight : 267.04 g/mol

- Key Properties :

Data Table: Comparative Analysis

Key Research Findings

Steric and Electronic Effects: The 2,2-dimethyl substitution in the target compound likely increases steric hindrance, reducing reactivity in nucleophilic additions compared to 3,3-dimethyl or unsubstituted analogs . Aromatic ethanones exhibit higher boiling points due to hydrogen bonding (e.g., 1-(2-hydroxyphenyl)ethanone: 486.20 K ), whereas alicyclic derivatives prioritize volatility for fragrance applications.

Synthetic Applications: Cyclohexyl ethanones are preferred in perfumery for their stability and mild odor profiles. Acetal derivatives of 1-(3,3-dimethylcyclohexyl)ethanone are patented for use in detergents and cosmetics . Aromatic derivatives like 1-(5-bromo-2,4-dimethoxyphenyl)ethanone (CAS 182056-48-0) are tailored for electrophilic reactions in drug synthesis .

Preparation Methods

Oxidation to Ketone Using Pyridinium Chlorochromate (PCC)

The critical oxidation step employs pyridinium chlorochromate (PCC), a mild oxidizing agent selective for secondary alcohols. As demonstrated in a patent for structurally related ketones, the reaction proceeds as follows:

-

Reaction Setup : A solution of 1-(2,2-dimethylcyclohexyl)ethanol (6 g, 43 mmol) in dichloromethane (50 mL) is added dropwise to a cooled (10°C) suspension of PCC (13.2 g, 60.8 mmol) in dichloromethane (100 mL).

-

Stirring and Workup : The mixture is stirred at room temperature for 3 hours, then diluted with diethyl ether (200 mL) and filtered through a silica gel column to remove chromium byproducts.

-

Purification : The crude product is concentrated under reduced pressure and purified via bulb-to-bulb distillation (100°C, 12×10² Pa), yielding 3.2 g (54%) of this compound.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Oxidizing Agent | Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane |

| Temperature | 10°C → Room temperature |

| Yield | 54% |

| Purity Method | Bulb-to-bulb distillation |

This method prioritizes selectivity over stoichiometric efficiency, avoiding over-oxidation to carboxylic acids. The moderate yield reflects challenges in isolating volatile ketones.

Alternative Synthetic Approaches

Grignard Reaction with Acetylating Agents

A plausible alternative involves the reaction of 2,2-dimethylcyclohexylmagnesium bromide with acetyl chloride:

-

Grignard Reagent Formation : 2,2-Dimethylcyclohexyl bromide is treated with magnesium in dry tetrahydrofuran (THF) to generate the Grignard reagent.

-

Acetylation : The reagent is quenched with acetyl chloride, yielding the ketone after acidic workup.

While this route is theoretically viable, the steric bulk of the 2,2-dimethylcyclohexyl group may hinder reaction efficiency, necessitating elevated temperatures or prolonged reaction times. No explicit yields are reported in the provided sources, but analogous Grignard reactions typically achieve 40–60% efficiency for hindered substrates.

Friedel-Crafts Acylation

Friedel-Crafts acylation is less applicable to aliphatic systems like 2,2-dimethylcyclohexane due to the absence of aromatic π-electrons. However, Lewis acid-catalyzed acetylation of cyclohexane derivatives has been explored in niche contexts. For example, combining aluminum chloride with acetyl chloride under reflux conditions could theoretically introduce the ketone group, though competing side reactions (e.g., carbocation rearrangements) would likely reduce yield.

Comparative Analysis of Methods

*Theorized values based on analogous reactions.

The PCC oxidation route remains the most reliable method documented in patents, balancing selectivity and practicality . Grignard approaches, while conceptually straightforward, face synthetic hurdles due to the substrate’s steric profile.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Dimethylcyclohexyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : A Friedel-Crafts acylation or cyclohexane derivative alkylation is typically employed. For example, refluxing dimethylcyclohexane derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization involves controlling temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of substrate to acylating agent). Post-reaction purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the acetyl carbonyl carbon (~205–210 ppm in ¹³C NMR) and cyclohexyl methyl protons (δ 0.8–1.2 ppm in ¹H NMR).

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone moiety .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 154 g/mol) and fragmentation patterns (e.g., loss of CO or methyl groups) .

Q. What safety precautions are necessary when handling this compound based on structural analogs?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (P261 precaution) and skin contact (P262 precaution). Toxicity data for analogs (e.g., EC₅₀ = 3.18 mg/L in water fleas) suggest moderate environmental hazard; dispose via approved waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LogP values for structurally similar cyclohexyl ethanones?

- Methodological Answer : Validate experimental LogP using reversed-phase HPLC (C18 column, methanol/water mobile phase) and compare with computational predictions (e.g., ACD/Labs Percepta). For example, analogs like 1-(2-hydroxy-5-methoxyphenyl)ethanone show LogP = 1.51 . Discrepancies arise from substituent effects (e.g., dimethyl groups increase hydrophobicity) or measurement variability. Use consensus values from ≥3 independent studies.

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

Q. How does the steric environment of the 2,2-dimethylcyclohexyl group influence ketone reactivity in nucleophilic additions?

- Methodological Answer : The bulky cyclohexyl group hinders nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., Grignard reaction rates) compared to less hindered analogs (e.g., 1-(2-methylphenyl)ethanone) reveal reduced reactivity. X-ray crystallography (e.g., torsion angles C2–C7–C8–O2 = −159.7°) quantifies steric effects .

Q. What microbial transformation pathways have been observed for related dimethylcyclohexyl ketones?

- Methodological Answer : Aspergillus niger ATCC 10549 hydroxylates the cyclohexyl ring at the 4-position (19% yield over 7 days at 25°C). Metabolite identification requires HRMS and 2D NMR (e.g., ¹H-¹³C HMBC to confirm hydroxylation sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.